molecular formula C6H9ClN2 B12816271 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride

Cat. No.: B12816271
M. Wt: 144.60 g/mol
InChI Key: GBBBOWXSCXGVMS-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexane-1-carbonitrile hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C6H8N2.ClH/c7-4-6-1-5(2-6)3-8-6;/h5,8H,1-3H2;1H

InChI Key

GBBBOWXSCXGVMS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C#N.Cl

Origin of Product

United States

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